molecular formula C21H20F2N4O3S2 B2453174 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide CAS No. 894948-86-8

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2453174
CAS No.: 894948-86-8
M. Wt: 478.53
InChI Key: IKNHXRKTRQXHOQ-UHFFFAOYSA-N
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Description

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonyl group, and a difluorophenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,5-difluorophenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible moieties within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
  • 2-((4-amino-5-((4-methylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
  • 2-((4-amino-5-((4-tert-butylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide

Uniqueness

The uniqueness of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the isopropylphenylsulfonyl group, along with the difluorophenylacetamide moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a pyrimidine derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure

The molecular formula for this compound is C19H22F2N4O2SC_{19}H_{22}F_{2}N_{4}O_{2}S. The structural components include:

  • A pyrimidine ring
  • An acetamide group
  • A sulfonamide moiety

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in cellular signaling pathways. Notably, the sulfonamide group may enhance its binding affinity to target proteins, influencing various biochemical pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections, particularly by inhibiting folate synthesis in bacteria.

Inhibition of Enzymatic Activity

Studies have demonstrated that related compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as cancer cells.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that similar pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
    • The mechanism involved apoptosis induction via the mitochondrial pathway.
  • Antimicrobial Activity :
    • Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide-containing compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
  • Enzyme Inhibition :
    • A patent (US20080269170A1) detailed the synthesis of similar compounds that effectively inhibited DHFR, providing a basis for further exploration into the compound's potential as an antitumor agent through targeted enzyme inhibition.

Data Tables

Activity Type Target IC50/MIC Values Reference
AntitumorVarious Cancer Cell LinesLow µMJournal of Medicinal Chemistry
AntimicrobialGram-positive/negative BacteriaLow µg/mLAntimicrobial Agents and Chemotherapy
Enzyme InhibitionDihydrofolate ReductaseLow µMUS Patent US20080269170A1

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-25-21(27-20(18)24)31-11-19(28)26-17-9-14(22)5-8-16(17)23/h3-10,12H,11H2,1-2H3,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNHXRKTRQXHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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